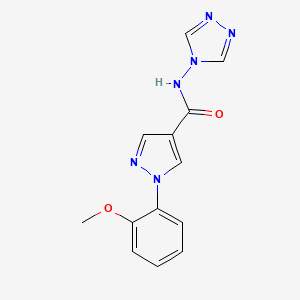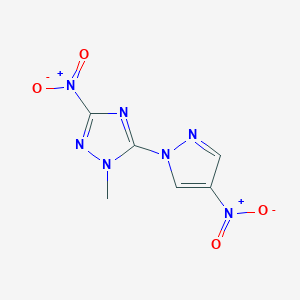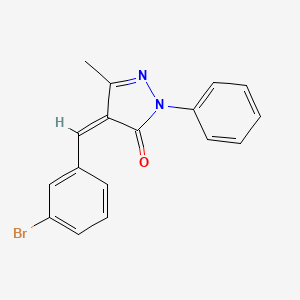![molecular formula C16H21NO3 B5369491 N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide, also known as BDB, is a chemical compound that has gained attention in scientific research due to its potential as a psychoactive drug. BDB belongs to the phenethylamine class of compounds and has a chemical structure similar to that of the drug MDMA or ecstasy. However, BDB has a distinct mechanism of action and is not classified as a recreational drug. In
Mecanismo De Acción
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. This leads to an increase in mood, energy, and focus. This compound also has a mild hallucinogenic effect, although it is not as potent as other drugs in the phenethylamine class. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of specific receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound increases heart rate, blood pressure, and body temperature. This compound also causes the release of hormones such as cortisol and prolactin. Additionally, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. Additionally, this compound has a mild psychoactive effect, which makes it useful for studying the mechanisms of action of other drugs in the phenethylamine class. However, this compound also has limitations. It is not as potent as other drugs in the phenethylamine class, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, which may limit its potential for use as a therapeutic drug.
Direcciones Futuras
There are a number of future directions for research on N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide. One potential area of study is the development of this compound as a therapeutic drug for mental health disorders such as depression and anxiety. Additionally, this compound may have potential as a treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in medicine.
Métodos De Síntesis
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide can be synthesized through a multistep process that involves the reaction of 2,3-dimethoxybenzoyl chloride with bicyclo[2.2.1]hept-2-ene in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide has been the subject of scientific research due to its potential as a psychoactive drug. Studies have shown that this compound has effects on the central nervous system, including the release of serotonin, dopamine, and norepinephrine. This compound has been studied for its potential use in treating depression, anxiety, and other mental health disorders. Additionally, this compound has been used in studies to investigate the mechanisms of action of other psychoactive drugs.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-5-3-4-12(15(14)20-2)16(18)17-13-9-10-6-7-11(13)8-10/h3-5,10-11,13H,6-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCRHMZNNXWDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(methylthio)phenyl]{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}methanone](/img/structure/B5369410.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5369420.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![2-(2-ethoxy-4-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5369431.png)
![3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5369438.png)

![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)
![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)


![ethyl 5-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369479.png)